molecular formula C18H24N2O2 B11061921 Ethyl 6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-ynoate

Ethyl 6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-ynoate

Cat. No.: B11061921
M. Wt: 300.4 g/mol
InChI Key: BIBIFLHHXCYPJK-UHFFFAOYSA-N
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Description

ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents used in the synthesis of this compound may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of nanocatalysts to enhance reaction efficiency and selectivity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE include other piperidine derivatives such as:

  • Piperidinones
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

ETHYL 6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYNOATE is unique due to its specific structure, which includes a pyridyl group and a hexyne moiety. This unique structure may confer specific pharmacological properties and reactivity that distinguish it from other piperidine derivatives .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-ynoate

InChI

InChI=1S/C18H24N2O2/c1-2-22-18(21)11-4-3-6-13-20-14-7-5-10-17(20)16-9-8-12-19-15-16/h8-9,12,15,17H,2,4-5,7,10-11,13-14H2,1H3

InChI Key

BIBIFLHHXCYPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC#CCN1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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